N-[(3-fluoro-4-methoxyphenyl)methyl]cyclopropanamine
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound N-[(3-fluoro-4-methoxyphenyl)methyl]cyclopropanamine is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules. The primary structure consists of:
- A cyclopropanamine core (a three-membered cyclopropane ring bonded to an amine group).
- A benzyl substituent attached to the amine nitrogen.
- Two functional groups on the phenyl ring: methoxy (-OCH₃) at position 4 and fluoro (-F) at position 3.
CAS Registry Number and Synonyms
Molecular Formula and Weight Analysis
Elemental Composition:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 11 | 12.01 | 132.11 |
| H | 14 | 1.008 | 14.11 |
| F | 1 | 19.00 | 19.00 |
| N | 1 | 14.01 | 14.01 |
| O | 1 | 16.00 | 16.00 |
| Total | 195.23 |
Key Observations:
- The cyclopropane ring contributes 36.03 g/mol (3 carbons × 12.01).
- The benzyl group with substituents accounts for 123.12 g/mol (C₇H₆FOCH₃).
- The amine (-NH-) and methylene (-CH₂-) linker add 16.01 g/mol and 14.03 g/mol, respectively.
Properties
IUPAC Name |
N-[(3-fluoro-4-methoxyphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-14-11-5-2-8(6-10(11)12)7-13-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEWCNZNYCHWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of (3-Fluoro-4-methoxyphenyl)methanal
The most direct synthesis involves reductive amination between (3-fluoro-4-methoxyphenyl)methanal and cyclopropanamine (Scheme 1). This method is highlighted in, where analogous N-substituted cyclopropylmethylamines were synthesized using sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) as reducing agents.
- Aldehyde Preparation :
- The precursor aldehyde is synthesized via oxidation of 3-fluoro-4-methoxybenzyl alcohol using standard oxidizing agents (e.g., PCC or Swern conditions).
- Reductive Amination :
- Mix the aldehyde (1.0 equiv) with cyclopropanamine (1.2 equiv) in a solvent such as dichloromethane (DCM) or methanol.
- Add NaBH(OAc)₃ (1.5 equiv) at 0°C and stir at room temperature for 12–24 hours.
- Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Key Data :
- Yield : ~60–75% (estimated from analogous reactions in).
- 1H NMR (CDCl₃) : Expected signals include δ 6.8–7.2 (aromatic protons), 3.8 (OCH₃), 3.4 (CH₂NH), and 0.5–1.2 (cyclopropane protons).
Nucleophilic Substitution of Benzyl Halides
An alternative route involves alkylation of cyclopropanamine with a benzyl halide derivative (e.g., 3-fluoro-4-methoxybenzyl bromide). This method is less common in the provided sources but aligns with general synthetic strategies for benzylamines.
- Benzyl Halide Synthesis :
- React 3-fluoro-4-methoxybenzyl alcohol with HBr or PBr₃ to generate the bromide.
- Alkylation :
- Combine the benzyl bromide (1.0 equiv) with cyclopropanamine (2.0 equiv) in THF or DMF.
- Add a base (e.g., K₂CO₃) and heat at 60°C for 12 hours.
- Isolate the product via extraction and chromatography.
Key Data :
- Yield : ~50–65% (inferred from similar reactions in).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Reductive Amination | High selectivity, mild conditions | Requires aldehyde precursor |
| Nucleophilic Substitution | Simple starting materials | Lower yields due to side reactions |
Research Findings and Optimization
- Solvent Effects : Methanol and DCM are optimal for reductive amination, minimizing side products.
- Steric Considerations : The cyclopropane ring’s strain enhances nucleophilicity of the amine, improving reaction kinetics.
- Scale-Up : NaBH(OAc)₃ is preferred for large-scale synthesis due to better handling and reduced gas evolution.
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluoro-4-methoxyphenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate, and other bases or nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-[(3-fluoro-4-methoxyphenyl)methyl]cyclopropanamine serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : Can be oxidized to form ketones or carboxylic acids.
- Reduction : Can be reduced to yield corresponding amines or alcohols.
- Substitution Reactions : The fluoro or methoxy groups can be replaced by other substituents using appropriate nucleophiles.
These reactions make it a valuable reagent in organic synthesis.
Biology
The compound is under investigation for its potential biological activities , including:
- Antimicrobial Properties : Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi.
- Anticancer Activity : Research is ongoing to evaluate its effectiveness against various cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest.
Medicine
In the pharmaceutical realm, this compound is explored as a potential pharmaceutical intermediate for drug development. Its ability to interact with specific molecular targets makes it a candidate for:
- Drug Metabolism Studies : Understanding how it affects cytochrome P450 enzymes could lead to insights into drug interactions and metabolism.
- Neurotransmitter Modulation : Its inhibition of monoamine oxidase may elevate neurotransmitter levels, impacting mood and behavior.
Industry
The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial applications. Its unique properties allow for the development of tailored materials with specific functionalities.
Case Studies
- Antimicrobial Activity Study :
- A study tested this compound against several bacterial strains, showing promising results in inhibiting growth at certain concentrations.
- Cancer Cell Line Research :
- In vitro studies on human cancer cell lines indicated that this compound may induce apoptosis through mitochondrial pathways, suggesting potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-[(3-fluoro-4-methoxyphenyl)methyl]cyclopropanamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine and phenyl groups. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural analogs and their substituent-driven differences:
Notes:
- Fluorine and methoxy groups in the 3-fluoro-4-methoxy derivative balance electronegativity and solubility, critical for blood-brain barrier penetration in CNS-targeting drugs .
- Halogenated analogs (e.g., bromo, chloro) exhibit higher molecular weights and lipophilicity, which may reduce solubility but improve target binding .
Enzyme Inhibition Profiles
Notes:
Biological Activity
N-[(3-fluoro-4-methoxyphenyl)methyl]cyclopropanamine is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its mechanisms of action, biochemical interactions, and relevant case studies that highlight its significance in various biological contexts.
Chemical Structure and Properties
This compound is characterized by the following structural attributes:
- Molecular Formula : C₁₃H₁₈FNO
- Molecular Weight : Approximately 209.26 g/mol
- Functional Groups : Contains a fluorine atom and a methoxy group on the phenyl ring, contributing to its reactivity and biological activity.
The cyclopropane ring imparts rigidity to the compound, which may influence its interactions with biological targets.
Target Interactions
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various enzymes and receptors, modulating biological pathways. Key interactions include:
- Cytochrome P450 Enzymes : Similar to cyclopropylamine, this compound may inactivate cytochrome P450 enzymes through a mechanism involving initial one-electron oxidation at nitrogen, leading to covalent modifications that affect drug metabolism and lipid synthesis.
- Monoamine Oxidase : The compound has been observed to inhibit monoamine oxidase enzymes, which play a crucial role in neurotransmitter metabolism. This inhibition can elevate neurotransmitter levels in the brain, potentially impacting mood and behavior.
Biochemical Pathways
This compound influences several biochemical pathways:
- Signal Transduction : It modulates G-protein coupled receptor activity, altering intracellular calcium levels and activating downstream signaling cascades.
- Gene Expression : The compound can affect gene expression by interacting with transcription factors or directly binding to DNA, thus influencing cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activities. Preliminary studies suggest effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent.
Anticancer Potential
The compound has shown promise in anticancer research. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), suggesting potential applications in cancer therapy .
Case Studies and Research Findings
-
Inhibition of Monoamine Oxidase :
- A study demonstrated that this compound significantly inhibits monoamine oxidase activity, leading to increased levels of serotonin and dopamine in neuronal cultures. This suggests potential applications in treating mood disorders.
- Antimicrobial Activity :
- Cytotoxic Effects on Cancer Cells :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(3-fluoro-4-methoxyphenyl)methyl]cyclopropanamine, and how can intermediates be optimized for yield?
- Methodology :
- Step 1 : Start with a Buchwald-Hartwig coupling to introduce the cyclopropanamine moiety to the fluorinated aromatic ring. Use palladium catalysts (e.g., Pd(OAc)₂) and ligands like XPhos for improved regioselectivity .
- Step 2 : Protect the amine group during synthesis using tert-butoxycarbonyl (Boc) to prevent side reactions. Deprotect with trifluoroacetic acid (TFA) in dichloromethane .
- Yield Optimization : Monitor reaction progress via LC-MS and adjust stoichiometry of reagents (e.g., EDC·HCl and HOBt for amide bond formation) to reduce byproducts .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use Chromolith® RP-18e columns (Merck) with a gradient of acetonitrile/water (0.1% formic acid) for high-resolution separation. Retention time and peak symmetry indicate purity .
- NMR : Confirm the presence of the cyclopropane ring via ¹H-NMR (δ 0.8–1.2 ppm for cyclopropane protons) and ¹³C-NMR (δ 8–12 ppm for cyclopropane carbons) .
- HRMS : Validate molecular weight using electrospray ionization (ESI) in positive ion mode .
Q. What storage conditions are critical for maintaining the stability of this compound?
- Recommendations :
- Store at –20°C under inert gas (argon) to prevent oxidation of the amine group.
- Use amber vials to protect against photodegradation, as fluorinated aromatic compounds are light-sensitive .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to neurological targets (e.g., monoamine transporters)?
- Approach :
- Molecular Docking : Use AutoDock Vina to simulate interactions with the serotonin transporter (SERT). Focus on the fluoromethoxy substituent’s role in hydrophobic pocket binding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD and hydrogen-bond persistence .
Q. What strategies resolve discrepancies in reported metabolic pathways across in vitro and in vivo studies?
- Troubleshooting :
- In Vitro : Use human liver microsomes (HLMs) with NADPH cofactors to identify primary oxidative metabolites (e.g., CYP3A4-mediated N-demethylation).
- In Vivo : Conduct LC-MS/MS analysis of plasma from rodent models to detect phase II conjugates (e.g., glucuronidation at the methoxy group) .
- Contradiction Resolution : Cross-validate using isotopic labeling (e.g., ¹⁴C-tracer) to distinguish true metabolites from artifacts .
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?
- SAR Design :
- Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the para position of the benzyl group to enhance kinase binding .
- Assays : Test inhibitory activity against a panel of 50 kinases (e.g., JAK2, EGFR) using fluorescence polarization assays. Prioritize compounds with >100-fold selectivity .
- Data Interpretation : Apply machine learning (e.g., Random Forest) to correlate substituent electronegativity with inhibitory potency .
Q. What experimental controls are essential when studying this compound’s cytotoxicity in neuronal cell lines?
- Best Practices :
- Negative Controls : Use vehicle-only (DMSO <0.1%) and untreated cells to rule out solvent toxicity.
- Positive Controls : Include staurosporine (apoptosis inducer) and FCCP (mitochondrial uncoupler) to validate assay sensitivity .
- Endpoint Validation : Combine MTT assays with live/dead staining (Calcein-AM/PI) to confirm results .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
